![molecular formula C9H14N2O3S B2853817 N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide CAS No. 54179-16-7](/img/structure/B2853817.png)
N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” is a chemical compound with the molecular formula C9H14N2O3S . It has a molecular weight of 230.28 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” is 1S/C9H14N2O3S/c1-14-9-4-3-7(5-8(9)10)6-11-15(2,12)13/h3-5,11H,6,10H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Azo Dyes
Azo dyes are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. The compound serves as an important starting material for the synthesis of azo dyes. Its molecular structure, featuring an amino group attached to a methoxy-substituted phenyl ring, allows for easy diazotization followed by coupling with various aromatic compounds to produce dyes with different chromatic properties .
Preparation of Dithiocarbamates
Dithiocarbamates are chemicals with broad applications, including use as pesticides, rubber vulcanization accelerators, and flotation agents in ore processing. The secondary amine functionality of “N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” is crucial for the formation of dithiocarbamates through its reaction with carbon disulfide and alcohol or phenol derivatives .
Pharmaceutical Intermediates
Secondary amines are constituents of many pharmaceuticals, such as antidepressants and analgesics. The compound’s structure is similar to that of secondary amines used in the synthesis of drugs like clomipramine and desipramine. It can act as an intermediate in the production of these medications, particularly in the creation of the tricyclic core common to many antidepressants .
Agrochemical Synthesis
The agricultural industry utilizes various compounds for pest control and plant growth regulation. “N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” can be used to synthesize agrochemicals due to its reactivity and the presence of functional groups that are commonly found in pesticides and herbicides .
Supramolecular Chemistry
In supramolecular chemistry, the design of new molecules with specific interactions is key. The compound’s ability to form intermolecular hydrogen bonds due to its amino and methoxy groups makes it a candidate for creating larger supramolecular structures, which have potential applications in materials science and nanotechnology .
Continuous Flow Synthesis
The compound has been studied in the context of continuous flow synthesis, a modern chemical process that offers advantages in terms of safety, efficiency, and scalability. Its kinetics have been analyzed in a microflow system, providing valuable data for optimizing production processes in the pharmaceutical and chemical industries .
Safety and Hazards
properties
IUPAC Name |
N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-14-9-4-3-7(5-8(9)10)6-11-15(2,12)13/h3-5,11H,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZFOWNGXNPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.